molecular formula C11H18O B8536149 4,8-DIMETHYL-3,7-NONADIEN-2-ONE CAS No. 27539-94-2

4,8-DIMETHYL-3,7-NONADIEN-2-ONE

Cat. No. B8536149
M. Wt: 166.26 g/mol
InChI Key: QAFYGHBGWCPRCI-UHFFFAOYSA-N
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Patent
US03932462

Procedure details

110 parts of 4-methyl-2,4-pentadien-2-yl acetate and 60 parts of prenol are heated with 1.4 parts of 3,3-dimethylacrylic acid at about 180°C for 4 hours in a small pressure column at a pressure of 2 atmospheres, the acetic acid formed being distilled off continuously. Fractional distillation of the reaction product gives 61.8 parts of 4,8-dimethyl-3,7-nonadien-2-one (yield 86% of theory, conversion 62% based on prenol).
Name
4-methyl-2,4-pentadien-2-yl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5](=[CH:7][C:8]([CH3:10])=[CH2:9])[CH3:6])(=O)C.[CH3:11][C:12]([CH3:16])=[CH:13][CH2:14]O.CC(C)=CC(O)=O>C(O)(=O)C>[CH3:6][C:5]([CH2:4][CH2:14][CH:13]=[C:12]([CH3:16])[CH3:11])=[CH:7][C:8](=[O:9])[CH3:10]

Inputs

Step One
Name
4-methyl-2,4-pentadien-2-yl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=CC(=C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCO)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CC(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
being distilled off continuously
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the reaction product

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(=CC(C)=O)CCC=C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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